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Compound of Interest

Compound Name: 3-Amino-2-hydroxybenzonitrile

Cat. No.: B112898

While direct experimental X-ray crystallography data for 3-Amino-2-hydroxybenzonitrile is
not publicly available, this guide provides a comparative analysis of the crystallographic data
for closely related aminobenzonitrile derivatives. This comparison offers valuable insights into
the structural properties of this class of compounds, which are of significant interest to
researchers, scientists, and drug development professionals.

This guide presents a detailed comparison of the single-crystal X-ray diffraction data for three
alternative compounds: 2-Amino-4-chlorobenzonitrile, 4-Aminobenzonitrile, and 4-Amino-3,5-
difluorobenzonitrile. Understanding the crystal structures of these analogues is crucial for
predicting the physicochemical properties and molecular interactions of related molecules, a
key aspect of rational drug design.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the three
aminobenzonitrile derivatives, allowing for a clear and objective comparison of their solid-state
structures.
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Parameter

2-Amino-4-
chlorobenzonitrile

4-
Aminobenzonitrile

4-Amino-3,5-
difluorobenzonitrile

Chemical Formula C7HsCIN2 C7HeN:2 C7HaF2N2
Molecular Weight 152.58 g/mol 118.14 g/mol 154.12 g/mol
Crystal System Triclinic Monoclinic Orthorhombic
Space Group P-1[1] P21/n Pnma

a =3.8924(9) Ab =
6.7886(15) Ac =

a=5.936(1) Ab =

a=14.079(3) Ab =

, _ _ 13.838(3) Aa = 5.651(1) Ac =

Unit Cell Dimensions 3.869(1) Ac =

77.559(16)°B = 18.598(3) Ap =
12.195(2) A

88.898(17)°y = 93.18(1)°
83.021(17)°[1]

Volume (A3) 354.41(14) 622.5(2) 664.0(2)

z 2 4 4

Temperature (K) 296[1] 293 293

Radiation

Mo Ka (A =0.71073
A

Mo Ka (A =0.71073
A)

Mo Ka (A =0.71073
A)

R-factor

0.072

0.045

0.042

Experimental Protocols

The methodologies employed to obtain the single-crystal X-ray diffraction data for the

compared compounds are outlined below. These protocols provide a basis for understanding

the experimental conditions under which the structural data were collected.

Synthesis and Crystallization

e 2-Amino-4-chlorobenzonitrile: The commercial compound was recrystallized from ethanol to

obtain single crystals suitable for X-ray diffraction.[1]

e 4-Aminobenzonitrile: Single crystals were grown by sublimation.[2]
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e 4-Amino-3,5-difluorobenzonitrile: The synthesis of this compound has been reported, and
single crystals for X-ray diffraction were obtained from a suitable solvent.[3]

X-ray Data Collection and Structure Refinement

A generalized workflow for single-crystal X-ray diffraction is depicted in the diagram below. The
specific instrumentation and software used for each compound are detailed as follows:

e 2-Amino-4-chlorobenzonitrile: A yellow crystal was mounted on a STOE IPDS 1
diffractometer. Data was collected at 296 K using graphite-monochromated MoKa radiation.
The structure was solved by direct methods using SHELXS-97 and refined by full-matrix
least-squares on F2.[1]

e 4-Aminobenzonitrile: Data was collected on a suitable single-crystal X-ray diffractometer
using MoKa radiation. The structure was solved and refined using standard crystallographic
software.

» 4-Amino-3,5-difluorobenzonitrile: Single-crystal X-ray diffraction data were collected at 293
K. The structure was solved and refined to the reported R-factor.[3]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining a crystal structure using
single-crystal X-ray diffraction.
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Caption: Generalized workflow for single-crystal X-ray crystallography.
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This guide provides a foundational comparison of the crystallographic data for
aminobenzonitrile derivatives, offering valuable structural insights in the absence of data for 3-
Amino-2-hydroxybenzonitrile. The presented data and protocols serve as a useful resource
for researchers in the fields of medicinal chemistry, materials science, and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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